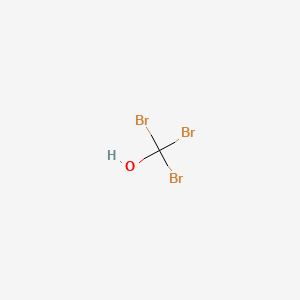

Tribromomethanol

Description

The exact mass of the compound Tribromomethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8097. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tribromomethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tribromomethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5405-30-1 |

|---|---|

Molecular Formula |

CHBr3O |

Molecular Weight |

268.73 g/mol |

IUPAC Name |

tribromomethanol |

InChI |

InChI=1S/CHBr3O/c2-1(3,4)5/h5H |

InChI Key |

ACRXLLXANWELLX-UHFFFAOYSA-N |

SMILES |

C(O)(Br)(Br)Br |

Canonical SMILES |

C(O)(Br)(Br)Br |

Other CAS No. |

5405-30-1 |

Synonyms |

tribromomethanol |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Tribromomethanol (Avertin) Mechanism, Preparation, and Toxicology

Executive Summary

Tribromomethanol (TBM) is a short-acting immersion or injectable anesthetic primarily utilized in rodent models (specifically Mus musculus) for surgical procedures and embryo transfer. Historically marketed as Avertin , the commercial pharmaceutical-grade formulation has been discontinued, necessitating laboratory compounding.[1]

This guide addresses the critical gap in "non-pharmaceutical grade" usage. While TBM is a potent GABAergic modulator, its utility is severely compromised by its chemical instability. Improper storage or preparation leads to the formation of hydrobromic acid and dibromoacetaldehyde, causing fatal peritonitis and ileus. This document defines the mechanism of action, degradation pathways, and a self-validating protocol to ensure data integrity and animal welfare.

Chemical Pharmacology & Identity[2]

TBM is a halogenated alcohol. It is structurally distinct from volatile anesthetics (like isoflurane) and dissociatives (like ketamine).

-

Active Agent: 2,2,2-Tribromoethanol (

) -

Solvent: tert-Amyl Alcohol (Amylene Hydrate)[2]

-

The "Avertin" System: TBM is sparingly soluble in water. It must first be dissolved in amylene hydrate to form a 100% stock solution, which is then diluted with saline or water for injection.

Critical Distinction: The toxicity profile of TBM is often conflated with the solvent. While amylene hydrate has its own CNS depressant effects, the severe visceral toxicity associated with Avertin is almost exclusively due to the degradation products of the tribromoethanol moiety.

Mechanism of Action: GABAergic Modulation[4][5][6]

Tribromomethanol functions as a Positive Allosteric Modulator (PAM) of the

The Molecular Event

-

Binding: TBM binds to hydrophobic pockets within the transmembrane domain of the GABA

receptor complex. While the exact residue specificity differs from benzodiazepines, the functional outcome is analogous to barbiturates. -

Conformational Change: Binding stabilizes the open-state conformation of the ion pore.

-

Chloride Influx: This stabilization facilitates a massive influx of chloride ions (

) into the post-synaptic neuron. -

Hyperpolarization: The increased negative charge inside the cell hyperpolarizes the membrane potential (e.g., moving from -70mV to -85mV), moving it further from the activation threshold.

-

Neural Depression: The probability of action potential generation drops, resulting in sedation, muscle relaxation, and anesthesia.

Visualization of Signaling Pathway

Figure 1: TBM acts as a positive allosteric modulator, synergizing with endogenous GABA to hyperpolarize neurons via chloride influx.

The Toxicity Paradox: Degradation Chemistry

The primary risk in TBM usage is chemical degradation . TBM is sensitive to light, heat, and moisture. When degraded, the solution becomes highly acidic and cytotoxic.

The Degradation Pathway

The breakdown of 2,2,2-Tribromoethanol yields two primary toxic byproducts:

-

Dibromoacetaldehyde: A reactive aldehyde that causes tissue necrosis.

-

Hydrobromic Acid (HBr): A strong acid that drastically lowers the pH of the solution.

Clinical Consequence: Injection of degraded TBM causes chemical peritonitis, fibrous adhesions between viscera (ileus), and delayed mortality (24–48 hours post-op).

Visualization of Degradation

Figure 2: Environmental triggers catalyze the breakdown of TBM into acidic and necrotic byproducts.

Standardized Preparation Protocol (Self-Validating)

Because commercial Avertin is unavailable, researchers must compound the solution.[1] Trustworthiness in this protocol is established via the pH indicator test (Congo Red).

Reagents

-

2,2,2-Tribromoethanol (99% purity)

-

tert-Amyl Alcohol (2-methyl-2-butanol)

-

Sterile Water for Injection (neutral pH)

-

Congo Red (0.1% aqueous solution)

The "Gold Standard" Workflow

Concentration Target: 1.25% Working Solution (12.5 mg/mL).

| Step | Action | Mechanism/Rationale |

| 1 | Weigh 2.5g TBM | Precision is key; overdose window is narrow. |

| 2 | Dissolve in 5.0 mL tert-Amyl Alcohol | TBM is hydrophobic; amylene hydrate acts as the primary solvent. |

| 3 | Dilute to 200 mL with warm water | Add water slowly while stirring. Final concentration: 12.5 mg/mL. |

| 4 | Filter Sterilize (0.22 | Do not autoclave. Heat degrades TBM to HBr immediately. |

| 5 | Validation (Congo Red Test) | Add 2 drops of Congo Red to 5 mL of solution. Red = Pass (pH > 5). Purple/Blue = Fail (pH < 5, degraded). |

| 6 | Storage | Aliquot into light-protected (amber) tubes. Store at 4°C. Discard after 14 days. |

Visualization of Workflow

Figure 3: Preparation workflow emphasizing the critical "No Autoclave" rule and Congo Red validation step.

Pharmacokinetics & Dosing

Dosing Parameters

-

Volume: 0.2 mL per 10g body weight (using 1.25% solution).

-

Induction Time: Rapid (1–2 minutes).[2]

-

Duration: Surgical anesthesia for 15–20 minutes; recovery in 40–90 minutes.

Sex-Based Variability

Research indicates significant sexual dimorphism in TBM pharmacokinetics.

-

Females: Exhibit longer sleep times and slower recovery compared to males.

-

Males: Higher clearance rates, likely due to differential hepatic enzyme expression (specifically cytochrome P450 isoforms and glucuronidation pathways).

Application Note: When performing time-sensitive metabolic studies (e.g., glucose tolerance tests), TBM is contraindicated as it often induces transient hyperglycemia and depresses respiration more significantly than isoflurane.

References

-

University of North Texas Health Science Center. (n.d.). Avertin Use in Mice: SOP and Preparation Guidelines. Retrieved from [Link]

-

National Institutes of Health (NIH). (2005). Formation and toxicity of anesthetic degradation products.[2][5][6][7] Annual Review of Pharmacology and Toxicology.[5] Retrieved from [Link]

-

Jackson Laboratory. (n.d.). Avertin Preparation and Testing with Congo Red.[1][2][4] Retrieved from [Link]

-

University of Kentucky Research. (n.d.). Preparation and Use of Tribromoethanol (aka Avertin or TBE).[6][7] Retrieved from [Link]

- Meyer, R. E., & Fish, R. E. (2005). Pharmacology of injectable anesthetics, sedatives, and tranquilizers.

-

Papaioannou, V. E., & Fox, J. G. (1993).[1] Efficacy of tribromoethanol anesthesia in mice.[2][6][7] Laboratory Animal Science.

Sources

- 1. gv-solas.de [gv-solas.de]

- 2. research.utsa.edu [research.utsa.edu]

- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. unthealth.edu [unthealth.edu]

- 5. Formation and toxicity of anesthetic degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.uky.edu [research.uky.edu]

- 7. IG033: Tribromoethanol (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]

Tribromomethanol use as a polymerization initiator

Title: Functional Initiation Strategies: Tribromomethyl-Functionalized Alcohols in Controlled Radical Polymerization

Subtitle: A Technical Guide to Using 2,2,2-Tribromoethanol for

Part 1: Executive Summary & Chemical Distinction

The "Tribromomethanol" Paradox:

Strictly speaking, Tribromomethanol (CBr

The Functional Solution:

In high-level macromolecular synthesis—particularly within drug delivery and biomaterials—the industry standard analog is 2,2,2-Tribromoethanol (CBr

This guide details the use of 2,2,2-Tribromoethanol as a functional initiator in Atom Transfer Radical Polymerization (ATRP) . This methodology allows researchers to synthesize well-defined polymers with a reactive

Part 2: Mechanistic Principles

The utility of 2,2,2-Tribromoethanol lies in its dual functionality:

-

The CBr

Head: Acts as a multi-functional initiation site. The C-Br bonds have low bond dissociation energy (BDE), making them susceptible to homolytic cleavage by transition metal catalysts (e.g., Cu(I)). -

The Hydroxyl Tail: Remains intact during the radical process, effectively "capping" the start of every polymer chain with a primary alcohol.

The ATRP Redox Cycle

In an ATRP system using a Copper(I) bromide catalyst:

-

Activation: The Cu(I) complex abstracts a bromine atom from the tribromomethyl group of the initiator.

-

Radical Generation: This generates a carbon-centered radical on the initiator and oxidizes the catalyst to Cu(II).

-

Propagation: The radical adds to the monomer (e.g., Methyl Methacrylate).

-

Deactivation: The Cu(II)-Br complex transfers the bromine back to the propagating chain, returning the system to a dormant state and minimizing termination events.

Note on Functionality: Depending on the catalyst-to-initiator ratio and temperature, the CBr

Part 3: Visualization of the Signaling Pathway

The following diagram illustrates the activation mechanism and the preservation of the hydroxyl functionality.

Caption: Figure 1. ATRP activation cycle using 2,2,2-Tribromoethanol, yielding hydroxyl-terminated polymers.

Part 4: Experimental Protocol

Objective: Synthesis of

Reagent Preparation Table

| Reagent | Role | Preparation/Purification Standard |

| 2,2,2-Tribromoethanol | Initiator | Recrystallize from petroleum ether if yellowed. Store in dark. |

| Methyl Methacrylate (MMA) | Monomer | Pass through basic alumina column to remove inhibitors (MEHQ). |

| CuBr (Copper I Bromide) | Catalyst | Purify via stirring in glacial acetic acid, wash with ethanol/ether, dry under vacuum. Store under N |

| PMDETA | Ligand | Distill under reduced pressure. |

| Anisole | Solvent | Degas via N |

Step-by-Step Methodology

Phase 1: Reactor Assembly (Schlenk Line Technique)

-

Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Cycle vacuum/Nitrogen three times to ensure an oxygen-free environment.

-

Critical Step: Oxygen is a radical scavenger.[1] Failure to degas rigorously will result in zero conversion.

Phase 2: Component Loading

-

Under Nitrogen flow, add CuBr (14.3 mg, 0.1 mmol) to the flask.

-

Seal the flask with a rubber septum.

-

In a separate vial, dissolve 2,2,2-Tribromoethanol (28.3 mg, 0.1 mmol) in Anisole (2 mL).

-

Inject the MMA monomer (10 mL, ~100 mmol) and PMDETA ligand (21

L, 0.1 mmol) into the main flask using gas-tight syringes.-

Observation: The solution should turn light green/blue as the Cu-Ligand complex forms.

-

Phase 3: Initiation & Polymerization []

-

Perform three freeze-pump-thaw cycles on the reaction mixture to remove dissolved oxygen.

-

Inject the Initiator solution (Tribromoethanol/Anisole) into the flask under positive Nitrogen pressure.

-

Immerse the flask in a thermostated oil bath at 60°C .

-

Kinetics: The polymerization rate is temperature-dependent. 60°C provides a controlled rate for PMMA.

-

Phase 4: Termination & Purification

-

After achieving desired conversion (typically 4-8 hours), expose the catalyst to air (remove septum) and dilute with THF. The solution will turn green (oxidation to Cu(II)).

-

Pass the solution through a neutral alumina column to remove the copper catalyst.

-

Precipitate the polymer into cold methanol (10x volume of reaction mix).

-

Filter and dry under vacuum at 40°C for 24 hours.

Part 5: Data Analysis & Validation

To verify the successful incorporation of the initiator (and thus the hydroxyl group), the following analytical markers must be checked:

| Technique | Expected Signal | Interpretation |

| Methoxy protons of the PMMA repeat unit (Main chain). | ||

| Critical: Methylene protons (-CH | ||

| GPC (THF) | Low PDI (< 1.3) | Confirms "living" character.[3] High PDI (>1.5) suggests poor initiation efficiency or termination. |

| FTIR | Broad peak ~3400 cm | Presence of the terminal Hydroxyl (-OH) group. |

Self-Validating Logic: If the GPC shows a monomodal peak but the NMR lacks the signal at 4.1–4.3 ppm, initiation did not occur via the Tribromoethanol species (likely thermal auto-polymerization of MMA). Both signals are required to validate the protocol.

Part 6: References

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link

-

Coessens, V., & Matyjaszewski, K. (1999). End Group Transformation of Polymers Prepared by ATRP. Journal of Macromolecular Science, Part A, 36(5-6), 667-679. Link

-

Percec, V., et al. (2006). Ultrafast Synthesis of Ultrahigh Molar Mass Polymers by Metal-Catalyzed Living Radical Polymerization of Acrylates, Methacrylates, and Vinyl Chloride Mediated by SET at 25°C. Journal of the American Chemical Society, 128(43), 14156-14165. Link

-

Sigma-Aldrich. (n.d.). 2,2,2-Tribromoethanol Product Specification and Safety Data Sheet. Link

Sources

Potential toxic byproducts of Tribromomethanol degradation

Executive Summary

Tribromomethanol (TBM), historically utilized as an anesthetic in rodent models (often under the trade name Avertin when combined with amylene hydrate), presents a significant variable in experimental reproducibility and animal welfare. While effective for short-duration surgical anesthesia, TBM is chemically unstable. Its degradation into dibromoacetaldehyde and hydrobromic acid is autocatalytic, accelerated by light, heat, and non-neutral pH.

This guide provides a definitive technical analysis of TBM degradation. It moves beyond basic "storage instructions" to explain the chemical causality of toxicity, offering researchers self-validating protocols to ensure compound integrity and prevent the confounding variable of chemical peritonitis in sensitive datasets.

Part 1: The Chemistry of Instability

The instability of TBM is not a random occurrence; it is a predictable chemical cascade driven by the weakness of the carbon-bromine bond in the presence of photon energy or thermal stress.

The Degradation Mechanism

The primary degradation pathway involves the dehydrohalogenation and oxidation of 2,2,2-tribromomethanol. This process is initiated by photolytic cleavage or thermal excitation, leading to the formation of reactive radical intermediates.

-

Initiation: Exposure to UV/visible light or heat (

C) cleaves a C-Br bond. -

Propagation: The resulting radical species reacts with oxygen or water, eliminating Hydrobromic Acid (HBr).

-

Product Formation: The alcohol group oxidizes to an aldehyde, resulting in Dibromoacetaldehyde .

-

Autocatalysis: The released HBr lowers the solution pH. This acidic environment acts as a catalyst, exponentially increasing the rate of further TBM breakdown.

Pathway Visualization

Figure 1: The autocatalytic degradation cycle of Tribromomethanol. Note the feedback loop where the byproduct (HBr) accelerates the reaction.

Part 2: The Toxicological Profile

The "toxicity" of degraded TBM is frequently misunderstood as a generic overdose. It is, in fact, a distinct pathology caused by chemical burns and reactive aldehyde toxicity.

The Agents of Injury

| Toxic Byproduct | Chemical Nature | Pathological Mechanism |

| Hydrobromic Acid (HBr) | Strong Mineral Acid | Direct Corrosive Injury: HBr lowers the pH of the injectate (often < 3.0). Upon Intraperitoneal (IP) injection, this causes immediate mesothelial damage, leading to pain and visceral inflammation. |

| Dibromoacetaldehyde | Reactive Aldehyde | Cross-linking & Necrosis: Like other aldehydes (e.g., formaldehyde), this byproduct is highly reactive with cellular proteins. It causes tissue necrosis, ileus (intestinal paralysis), and fibrous adhesions. |

Biological Manifestations (The "Silent" Variable)

Researchers often miss the early signs of toxicity because the animal may recover from anesthesia. However, the internal pathology introduces inflammatory cytokines that confound immunological or metabolic studies.

-

Acute (24-48h): Ileus (bloating), hunching, and reluctance to move due to abdominal pain (chemical peritonitis).

-

Chronic (7-14 days): Fibrous adhesions between the liver, intestines, and body wall. In severe cases, this leads to intestinal obstruction and mortality.

Part 3: Analytical Detection & Validation

Trusting a "freshly made" solution is insufficient. You must validate the solution's integrity before administration.

The Surrogate Marker: pH Testing

Because HBr is a stoichiometric byproduct of degradation, pH is the most robust, rapid surrogate marker for purity.

-

Protocol: Test a 50 µL aliquot of the working solution using a calibrated pH meter or high-sensitivity pH strip.

-

Threshold:

-

pH > 5.0: Acceptable for immediate use.

-

pH < 5.0: REJECT. Significant degradation has occurred.

-

Definitive Analysis: 1H NMR Spectroscopy

For labs synthesizing their own stock or validating a new vendor lot, Proton NMR provides definitive structural confirmation.

-

Sample Prep: Dissolve 10 mg of TBM stock in 0.6 mL

(Deuterated Chloroform). -

Key Signals:

-

Tribromomethanol: Look for the

singlet/doublet around -

The "Smoking Gun" (Degradation): The appearance of an aldehyde proton peak at

9.0 – 9.5 ppm indicates the presence of Dibromoacetaldehyde. Any integration in this region warrants immediate disposal of the lot.

-

HPLC Method (Stability Indicating)

-

Column: Newcrom R1 (or equivalent C18 RP).

-

Mobile Phase: Isocratic Water/Acetonitrile/Phosphoric Acid.[1]

-

Detection: UV at 210-220 nm.

-

Retention: TBM will elute distinctly from the more polar degradation products.

Part 4: Mitigation & Preparation Protocols

The following workflow is designed to break the degradation cycle (Light, Heat, Acid).

Preparation Workflow

Figure 2: Optimized preparation workflow emphasizing light protection and cold filtration.

Critical "Do Not" Rules

-

NEVER Autoclave: The heat of autoclaving (

C) will instantly degrade TBM into toxic byproducts. Sterility must be achieved via 0.22 µm filtration (PES or PVDF membrane). -

NEVER Store in Clear Glass: Photolysis is rapid. Use amber glass or wrap containers entirely in aluminum foil.

-

NEVER Use Yellow Solution: A yellow tint indicates advanced oxidation and the presence of chromophoric breakdown products.

References

-

Lieggi, C. C., et al. (2005). "Efficacy and Safety of Stored and Newly Prepared Tribromoethanol in ICR Mice." Contemporary Topics in Laboratory Animal Science, 44(1), 17-22. Link

-

Zeller, W., et al. (1998). "Adverse effects of tribromoethanol as used in the production of transgenic mice." Laboratory Animals, 32(4), 407-413. Link

-

University of North Carolina (IACUC). "Standard on Preparation, Storage, and Use of Tribromoethanol (Avertin)." Link

-

Papaioannou, V. E., & Fox, J. G. (1993). "Efficacy of tribromoethanol anesthesia in mice." Laboratory Animal Science, 43(2), 189-192. Link

-

Tarin, D., & Sturdee, A. (1972). "Surgical anaesthesia of mice: evaluation of tribromo-ethanol, ether, halothane and nembutal." Laboratory Animals, 6(1), 79-84. Link

Sources

Methodological & Application

Application Note: Optimized Anesthetic Protocols for Transgenic Mouse Surgery

Focus: The Role of Tribromomethanol (Avertin) in Embryo Transfer

Core Directive & Executive Summary

The Paradox of Tribromomethanol: In modern veterinary medicine, Tribromomethanol (commonly known by the discontinued trade name Avertin) is often classified as a "non-pharmaceutical grade" compound, with many Institutional Animal Care and Use Committees (IACUCs) preferring Isoflurane or Ketamine/Xylazine.[1] However, in the niche field of transgenic mouse production—specifically embryo transfer (ET)—it remains a critical tool.

Why this guide exists: Unlike Isoflurane (which requires cumbersome nose cones that obstruct microsurgery) or Ketamine (which can induce respiratory depression and hypothermia in long surgeries), Tribromomethanol offers a unique pharmacological profile: excellent skeletal muscle relaxation and uterine quiescence combined with a rapid recovery profile. This guide provides a scientifically rigorous, self-validating protocol to use this compound safely, mitigating its known risks (ileus and peritonitis) through strict quality control.

Scientific Integrity: Mechanism & Justification[1][2]

2.1 Pharmacological Profile

-

Solvent: tert-Amyl alcohol (2-methyl-2-butanol).[5]

-

Mechanism of Action: Positive allosteric modulator of the GABAA receptor. It hyperpolarizes neurons by increasing chloride ion influx, leading to rapid hypnosis and muscle relaxation.

2.2 The "Transgenic Justification"

When applying for IACUC approval, the following scientific justifications are field-validated for Embryo Transfer (ET) and Vasectomy:

-

Uterine Quiescence: Tribromomethanol provides superior relaxation of the abdominal wall and uterine horns compared to volatile anesthetics, reducing trauma during the delicate transfer of embryos into the infundibulum or uterine horn.

-

Equipment Ergonomics: ET requires a stereomicroscope. Bulky gas anesthesia masks (nose cones) often physically interfere with the optics and the positioning of the mouse head/neck, making the surgical field inaccessible.

-

Rapid Recovery: Mice typically recover the righting reflex within 20–40 minutes, allowing them to return to the cage and maternal behaviors faster than with Ketamine/Xylazine cocktails.

Critical Safety Protocol: Preparation & Validation

WARNING: Tribromomethanol degrades into dibromoacetaldehyde and hydrobromic acid in the presence of heat or light. These byproducts cause fatal ileus (intestinal paralysis) and peritonitis. The following protocol includes a mandatory "Self-Validating" pH step to prevent this.

3.1 Reagents

-

2,2,2-Tribromoethanol (99% purity).

-

tert-Amyl alcohol (Reagent grade).

-

Sterile water for injection (WFI) or PBS.

-

0.22 µm PES syringe filter (Do not use nitrocellulose).

3.2 Preparation Workflow (Stock & Working Solution)

Step 1: 100% Stock Solution (1 g/mL)

-

Dissolve 10 g of 2,2,2-Tribromoethanol in 10 mL of tert-Amyl alcohol.

-

Dissolution: Stir on a magnetic plate at low heat (max 50°C) inside a fume hood. Crucial: Shield from light using aluminum foil.[6]

-

Storage: Store in a dark, amber glass bottle at 4°C. (Stable for 6 months).

Step 2: Working Solution (1.25% - 2.5%) Standard concentration is 12.5 mg/mL (1.25%) or 25 mg/mL (2.5%).

-

Dilute the stock solution with sterile water/PBS. (e.g., for 1.25%: Mix 0.5 mL Stock + 39.5 mL Diluent).[6]

-

Vortex vigorously. The solution requires agitation to mix the alcohol-based stock into the aqueous phase.

-

Filtration: Pass through a 0.22 µm filter for sterility.

3.3 The "Self-Validating" Safety Loop

Before every surgical session, you must validate the solution.

Figure 1: The mandatory safety decision tree. Tribromomethanol solutions with pH < 5.0 contain hydrobromic acid and will cause peritonitis.

Surgical Application: Embryo Transfer Protocol

4.1 Dosage Strategy

-

Standard Dose: 250 mg/kg (0.02 mL/gram body weight of a 1.25% solution).[2][7]

-

Route: Intraperitoneal (IP).[7]

-

Induction Time: 5–10 minutes.

-

Duration: 15–20 minutes of surgical anesthesia.[7]

4.2 Comparative Data: Anesthetic Agents in Transgenics

| Feature | Tribromomethanol | Ketamine / Xylazine | Isoflurane |

| Muscle Relaxation | Excellent (Best for abdominal surgery) | Moderate | Good |

| Equipment Impact | None (Injection) | None (Injection) | High (Requires nose cone/scavenging) |

| Recovery Speed | Fast (20-40 min) | Slow (60-120 min) | Very Fast (1-5 min) |

| Uterine Tone | Relaxed (Ideal for ET) | Variable | Relaxed |

| Safety Risk | Peritonitis (if degraded) | Respiratory Depression | Scavenging leaks (Human safety) |

4.3 The Surgical Workflow (Timeline)

Figure 2: Operational timeline for Embryo Transfer surgeries. Note the narrow 15-20 minute surgical window.[7]

Troubleshooting & Post-Operative Care

Problem: Mouse wakes up during surgery.

-

Cause: High fat content (Tribromomethanol is lipophilic and partitions into fat) or degradation of solution.

-

Action: Do not re-dose with Tribromomethanol (high mortality risk). Supplement with a very low dose of Ketamine or switch to Isoflurane mask if available.

Problem: Post-op abdominal swelling (3-5 days later).

-

Cause: Peritonitis caused by acidic solution (pH < 5).

-

Action: Euthanize animal.[8][4][9] Review storage logs. Discard stock solution.

Problem: Crystals in solution.

-

Cause: Storage at 4°C can cause precipitation.[2]

-

Action: Warm to 37°C and stir. If crystals persist, discard.[2][6]

References

-

The Jackson Laboratory. (n.d.). Avertin (Tribromoethanol) Preparation and Usage.[8][2][3][5][6][7][10][11] Retrieved from [Link][10][12]

-

National Institutes of Health (NIH) - OACU. (2023).[13] Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals.[1][4][5][7][11][12][14] Retrieved from [Link]

-

Cold Spring Harbor Protocols. (2006). Preparation of Avertin.[8][2][4][5][6][11] Cold Spring Harb Protoc.[2] Retrieved from [Link]

-

University of California, Davis (IACUC). (2022).[4] Avertin (Tribromoethanol) Preparation and Use.[8][2][3][5][6][7][11] Retrieved from [Link]

-

Papaioannou, V. E., & Fox, J. G. (1993).[8] Efficacy of tribromoethanol anesthesia in mice.[1][8][3][4][5][6][10] Laboratory Animal Science, 43(2), 189-192.[8][3][6] (Grounding citation for efficacy).

Sources

- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 2. SOP Mixing Tribromoethanol | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]

- 3. IG033: Tribromoethanol (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]

- 4. research.ucdavis.edu [research.ucdavis.edu]

- 5. urmc.rochester.edu [urmc.rochester.edu]

- 6. research.uky.edu [research.uky.edu]

- 7. Article - Standard on Preparation, St... [policies.unc.edu]

- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]

- 9. Animal Research Advisory Committee (ARAC) Guidelines | OACU [oacu.oir.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Standard on Use of Tribromoethanol (Avertin) | Research Administration and Compliance [research.ncsu.edu]

- 12. research.ucdavis.edu [research.ucdavis.edu]

- 13. Animal Research Advisory Committee (ARAC) | NIH Office of Intramural Research [oir.nih.gov]

- 14. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]

Application Notes & Protocols: Avertin (Tribromoethanol) Anesthesia in Mice

A Senior Application Scientist's Guide to Duration, Recovery, and Best Practices

Important Advisory for the Researcher

Avertin (2,2,2-tribromoethanol, TBE) is a non-pharmaceutical-grade anesthetic agent. Its use in laboratory animals is controversial and increasingly discouraged by veterinary professionals and Institutional Animal Care and Use Committees (IACUCs) worldwide.[1][2][3][4] Before considering Avertin, researchers must be aware of several critical points:

-

Non-Pharmaceutical Grade: Avertin is not commercially available as a pharmaceutical-grade product and must be compounded in the laboratory.[1][5][6][7] This introduces significant risks related to purity, consistency, and contamination, which can impact both animal welfare and scientific validity.[4][8]

-

Narrow Safety Margin: The therapeutic index for Avertin is narrow. The potential for adverse effects, including peritonitis, intestinal ileus, abdominal adhesions, and post-anesthetic mortality, is well-documented.[3][5][7][9][10]

-

Instability: Avertin degrades in the presence of light and heat into toxic byproducts, primarily dibromoacetaldehyde and hydrobromic acid.[5][6][7] Administration of degraded solutions can cause severe tissue damage, illness, and death, often within 24 hours of injection.[5][6]

-

Scientific Justification Required: Use of Avertin almost universally requires specific scientific justification and approval from the IACUC.[2][6][7][11] The justification must explain why pharmaceutical-grade alternatives (e.g., isoflurane, ketamine/xylazine) are unsuitable for the specific experimental goals.[2][4][9] Cost or convenience are not considered adequate justifications.[11]

This guide is intended for researchers who have received explicit IACUC approval for the use of Avertin. Adherence to strict preparation, storage, and monitoring protocols is paramount to minimize risks.

Introduction to Avertin Anesthesia

Tribromoethanol is a sedative-hypnotic agent that induces a state of general anesthesia by depressing the central nervous system.[12] It is administered via intraperitoneal (IP) injection and is characterized by a rapid induction of anesthesia, a relatively short duration of surgical tolerance, and a prompt recovery period.[13][14] These properties have made it a historical choice for short surgical procedures in mice, such as those required for producing transgenic animals.[7][14] However, its effects can be highly variable depending on numerous factors, including the preparation of the anesthetic solution and the biological characteristics of the mice.[4][9][15]

Preparation of Avertin: A Critical Protocol for Safety and Efficacy

The safety and efficacy of Avertin anesthesia are critically dependent on the correct preparation and storage of the solution. The process involves creating a concentrated stock solution and a diluted working solution.

Causality: The two-step process is necessary because 2,2,2-tribromoethanol powder is poorly soluble in aqueous solutions. It is first dissolved in a non-aqueous solvent, 2-methyl-2-butanol (tertiary-amyl alcohol), which itself has mild hypnotic properties, to create a stable stock solution. This stock is then diluted into a sterile, buffered diluent for administration.

Protocol: Stock Solution (1.6 g/mL)

-

Glassware Preparation: Use only acid-washed glass containers. Detergent residues can be toxic and must be removed by rinsing glassware with 10% HCl followed by a thorough rinse with distilled water.[5][15]

-

Safety Precautions: Prepare the solution in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[5]

-

Dissolution:

-

Mixing: Place the bottle on a magnetic stir plate at room temperature. Stir until the powder is completely dissolved. This may take several hours to overnight.[5][9] Gentle warming to approximately 40°C can aid dissolution but must be done cautiously to avoid degradation.[1][6][9]

-

Storage and Stability:

-

Store the stock solution at room temperature, tightly sealed and protected from light.[9] Do not refrigerate the stock solution , as this will cause the TBE to precipitate.[9][16]

-

The stock solution is stable for up to 6 months when stored correctly.[2][5]

-

Quality Control: Immediately discard the stock solution if it appears yellow or if any crystals are present, as this indicates toxic degradation.[2][5]

-

Protocol: Working Solution (e.g., 20 mg/mL)

-

Preparation: In a chemical fume hood, add 0.5 mL of the Avertin stock solution to 39.5 mL of a sterile, buffered diluent (e.g., USP grade normal saline or PBS) for a final volume of 40 mL.[5][9] Add the stock solution drop-wise while stirring to prevent precipitation.[5]

-

Filtration: Filter the final working solution through a 0.2 µm sterile syringe filter into a sterile, light-excluding container.[1][5][6][9] This step is critical for removing any micro-precipitates and ensuring sterility.

-

Storage and Stability:

-

Store the working solution at 4°C, protected from light.[5][7][11]

-

The working solution is only stable for a short period. It is recommended to discard it after 2 weeks .[5][7][9] Some institutions recommend a longer shelf-life of up to 6 months if stringent preparation and storage conditions are met, but a shorter duration is safer.[11]

-

-

Pre-Use Check (Mandatory):

-

Before each use, warm the solution to room temperature.

-

Visually inspect the solution for any yellow discoloration or precipitate. If either is present, do not use the solution. [9]

-

Check the pH of the solution. It must be greater than 5.0.[2][7] A low pH indicates the presence of hydrobromic acid from degradation and the solution is toxic.[6]

-

Dosage, Administration, and Anesthetic Timeline

Dosage and Administration

The recommended dose of Avertin for mice ranges from 125 to 300 mg/kg , administered via intraperitoneal (IP) injection.[1][15] A common starting dose is 250 mg/kg.[6][8][11] The dose may need to be adjusted based on the strain, sex, age, and health status of the mouse.[9] For example, obese or diabetic mouse models may show unpredictable responses.[7][15]

-

Calculation Example (for a 20 mg/mL solution):

-

Dose: 250 mg/kg

-

Mouse Weight: 25 g (0.025 kg)

-

Total mg needed: 250 mg/kg * 0.025 kg = 6.25 mg

-

Volume to inject: 6.25 mg / 20 mg/mL = 0.3125 mL

-

Anesthetic Timeline & Monitoring Parameters

The duration of anesthesia and recovery can vary significantly. The following table provides typical timeframes.

| Parameter | Typical Timeframe | Monitoring Indicators & Key Actions |

| Induction | 1-5 minutes | Loss of Righting Reflex: The mouse is unable to return to a sternal position when placed on its back. This indicates the onset of anesthesia.[17] |

| Surgical Anesthesia | 15-30 minutes | Loss of Pedal Withdrawal Reflex: A firm toe pinch produces no withdrawal of the limb. This confirms a surgical plane of anesthesia.[16][18] Action: Begin the surgical procedure. Continuously monitor respiration and mucous membrane color.[18] |

| Recovery | 30-90 minutes | Return of Pedal Reflex: The first sign of recovery. The animal is no longer in a surgical plane. Return of Righting Reflex: The mouse can right itself when placed on its back.[6][7] Action: Place the mouse in a clean, warm cage for recovery. Do not leave unattended until fully ambulatory.[18] |

Experimental Workflow and Monitoring

A structured workflow is essential for reproducible results and animal welfare.

Caption: Experimental workflow for Avertin anesthesia in mice.

Factors Influencing Anesthetic Duration and Recovery

The significant variability in Avertin's effects is a primary concern.[4] Researchers must consider the following factors:

-

Mouse Strain: Different inbred and outbred mouse strains exhibit varied sensitivity to anesthetics due to genetic differences in drug metabolism.[12][17]

-

Sex: Sex-based differences in hepatic metabolism can lead to variations in anesthetic duration and recovery time between male and female mice.[17][19]

-

Age and Body Composition: Very young (<16 days) or older, obese animals may have altered drug distribution and metabolism, leading to unpredictable and often prolonged anesthetic effects.[7][15][16] High-fat diet-induced obese mice have shown significant body weight loss following Avertin anesthesia.[19][20]

-

Health Status: Animals with underlying health conditions, particularly hepatic or renal impairment, will have a compromised ability to metabolize and excrete the anesthetic, increasing the risk of overdose and prolonged recovery.

-

Thermoregulation: Anesthetized rodents are highly susceptible to hypothermia, which slows metabolic processes and significantly prolongs recovery time.[18] Providing a supplemental heat source during and after the procedure is mandatory.[18]

Adverse Effects and Troubleshooting

-

Chemical Peritonitis and Adhesions: Avertin is a known irritant to the peritoneum.[6][7] This risk is exacerbated by degraded, concentrated, or improperly administered solutions. Routine necropsy should include an assessment for abdominal adhesions.[8]

-

Intestinal Ileus: Paralysis of the gut motility can occur, sometimes weeks after the injection, leading to animal death.[1][6][7] This is strongly associated with the use of degraded solutions.[6]

-

Anesthetic Overdose: Signs include severe respiratory depression (gasping, cyanosis) and bradycardia. There is no effective reversal agent for Avertin. Supportive care (heat, oxygen) is the only option.

-

Inadequate Anesthesia: If an animal is not adequately anesthetized with the initial dose, a second injection should not be administered for a survival procedure.[7][15] Such procedures must be considered terminal.[7][15] This is because repeated exposure increases the risk of mortality and severe adverse effects.[10][14]

References

- IACUC Policy for the Preparation, Storage, and Use of Tribromoethanol (Avertin) in Mice. (n.d.).

- Use of tribromoethanol (Avertin). (n.d.). Washington State University Institutional Animal Care and Use Committee.

- Avertin Use in Mice. (n.d.). University of North Texas Health Science Center.

- Preparation and Use of Tribromoethanol (aka Avertin or TBE). (n.d.). University of Kentucky Research.

- Guidance for the Preparation, Storage and Use of Tribromoethanol (TBE) in Mice. (2023, December 20).

- AVERTIN ANESTHETIC FOR MICE. (n.d.).

- Avertin (Tribromoethanol) Preparation and Use. (2022, April 1). UC Davis Office of Research.

- IG033: Tribromoethanol (Avertin®) in Rodents. (2024, July 11). MSU's Animal Care Program.

- Standard on Use of Tribromoethanol (Avertin). (n.d.). Research Administration and Compliance.

- On the use of tribromoethanol (TBE, Avertin®, E107, Renarcol®, Byk 250) in laboratory animals. (n.d.). gv solas.

- Anesthesia (Guideline). (n.d.). The University of Iowa Vertebrate Animal Research.

- Use of Avertin. (n.d.). UConn Health Office of the Vice President for Research.

- Guidelines for Use of Tribromoethanol in Rodents. (2022, April 20). University of Georgia Research.

- Re: The use of Tribromoethanol (Avertin®). (n.d.). The University of British Columbia.

- Policy for Tribromoethanol (Avertin). (2021, January).

- MOUSE ANESTHESIA. (2024, March 15). McGill University.

- Grandjean, J., et al. (n.d.). Differential effects of anesthetics on resting state functional connectivity in the mouse. PMC.

- Kim, H. Y., et al. (n.d.). Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources. PMC.

- Maejima, Y., et al. (n.d.). The effect of avertin anesthesia and a mixture of three types of anesthetic agents on food intake and body weight in high fat-induced obese male and female mice. PMC.

- Maejima, Y., et al. (2025, August 9). The effect of avertin anesthesia and a mixture of three types of anesthetic agents on food intake and body weight in high fat-induced obese male and female mice. ResearchGate.

- Use of Tribromoethanol (Avertin) Policy. (n.d.). Wayne State University.

- Gargiulo, S., et al. (2021, June 28). Mouse Anesthesia: The Art and Science. ILAR Journal, Oxford Academic.

Sources

- 1. IG033: Tribromoethanol (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]

- 2. Standard on Use of Tribromoethanol (Avertin) | Research Administration and Compliance [research.ncsu.edu]

- 3. unomaha.edu [unomaha.edu]

- 4. Use of Tribromoethanol (Avertin) Policy - Wayne State University [research.wayne.edu]

- 5. iacuc.wsu.edu [iacuc.wsu.edu]

- 6. unthealth.edu [unthealth.edu]

- 7. research.ucdavis.edu [research.ucdavis.edu]

- 8. research.uga.edu [research.uga.edu]

- 9. research.uky.edu [research.uky.edu]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

- 11. urmc.rochester.edu [urmc.rochester.edu]

- 12. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gv-solas.de [gv-solas.de]

- 14. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]

- 15. freimann.nd.edu [freimann.nd.edu]

- 16. hsc.unm.edu [hsc.unm.edu]

- 17. academic.oup.com [academic.oup.com]

- 18. mcgill.ca [mcgill.ca]

- 19. The effect of avertin anesthesia and a mixture of three types of anesthetic agents on food intakeand body weight in high fat-induced obese maleand female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Tribromoethanol (Avertin) Stability & Toxicity

Status: Operational Agent: Senior Application Scientist Ticket Subject: Preventing Degradation and Toxicity in Murine Anesthesia

Executive Summary: The Hidden Variable in Your Data

Clarification on Nomenclature: While often colloquially referred to as "Tribromomethanol" or simply "Avertin," the active pharmaceutical ingredient is 2,2,2-Tribromoethanol (TBE) .[1]

The instability of TBE is not merely a shelf-life issue; it is a critical variable in experimental reproducibility and animal welfare. TBE degrades into dibromoacetaldehyde and hydrobromic acid .[2][3][4] These byproducts are potent irritants that cause chemical peritonitis, intestinal ileus, and mortality, often 24–48 hours post-injection.

This guide provides the protocols required to stabilize TBE and the diagnostic steps to troubleshoot toxicity in your colony.

The Chemistry of Failure: Degradation Mechanism

Understanding why TBE fails is the first step to preventing it. TBE is highly susceptible to dehydrobromination —the loss of hydrogen bromide—triggered by heat, light, and moisture.

Degradation Pathway Visualization

Figure 1: The degradation pathway of Tribromoethanol. Note that the production of Hydrobromic Acid (HBr) lowers the pH of the solution, serving as a key indicator of toxicity.

Standard Operating Procedure (SOP): Preparation & Storage

The majority of toxicity incidents stem from improper preparation. Follow this "Gold Standard" protocol to minimize degradation.

Reagents Required

-

2,2,2-Tribromoethanol (Solid crystals)[5]

-

tert-Amyl Alcohol (2-methyl-2-butanol) – Critical for solubility [6]

-

Sterile Saline (0.9% NaCl) or Water for Injection

-

0.22 µm Filter (PES or Nylon)

Preparation Protocol (100% Stock Solution)

| Step | Action | Technical Rationale |

| 1 | Dissolve 10g TBE in 10mL tert-amyl alcohol. | TBE is hydrophobic; tert-amyl alcohol acts as the primary solvent. |

| 2 | Stir at room temperature (protected from light) for 12 hours. | Do not heat to speed this up. Heat initiates the degradation pathway shown in Fig 1. |

| 3 | Store Stock at 4°C in a dark/foil-wrapped bottle . | Light acts as a catalyst for photo-oxidation. |

Working Solution (1.25% - 2.5%)

-

Dilute the stock solution with sterile saline (e.g., 0.5 mL Stock + 39.5 mL Saline).

-

VITAL STEP: Filter sterilize using a 0.22 µm syringe filter.

-

NEVER AUTOCLAVE. Autoclaving will instantly degrade TBE into toxic acids.

Troubleshooting Guide: Diagnostics & FAQs

Use this section to diagnose issues with your current batch or experimental outcomes.

Ticket #1: "My solution has turned yellow."

-

Diagnosis: Advanced Degradation. The yellow color indicates the formation of dibromoacetaldehyde and oxidized byproducts.

-

Immediate Action: Discard immediately. Do not attempt to use or filter.

-

Root Cause: Exposure to light or storage at room temperature for >2 weeks.

Ticket #2: "The mice recover from anesthesia but die 24 hours later."

-

Diagnosis: Intestinal Ileus / Chemical Peritonitis. [7]

-

Mechanism: The solution likely contained high levels of Hydrobromic Acid (HBr). This causes inflammation of the peritoneum, leading to adhesions that stop gut motility (ileus). The mouse dies of sepsis/obstruction, not the anesthesia itself.

-

Validation Test: Check the pH of your working solution.[8][9]

-

Safe Range: pH > 5.0[10]

-

Toxic Range: pH < 5.0 (Highly acidic due to HBr)

-

Ticket #3: "Can I store the working solution at -20°C?"

-

Answer: Yes, but with caution.

-

Nuance: Freezing can preserve stability, but TBE may crystallize out of solution.

-

Recovery: If crystals form, warm gently to 40°C while stirring. Do not exceed 40°C. If crystals do not dissolve or if the solution remains yellow, discard.

Quality Control Decision Tree

Before every injection, run your solution through this logic gate to ensure animal safety.

Figure 2: Pre-administration safety workflow. This process prevents the injection of degraded, acidic compounds.

References & Authoritative Sources

-

University of Kentucky Research. (n.d.). Preparation and Use of Tribromoethanol (aka Avertin or TBE). [Link]

-

UC Davis Office of Research. (2022).[10] Avertin (Tribromoethanol) Preparation and Use. [Link][1][2][3][4][5][6][7][9][11][12]

-

Washington State University (IACUC). (n.d.). Use of tribromoethanol (Avertin). [Link]

-

National Institutes of Health (NIH) - PMC. (2005). Repeated Administration of Tribromoethanol in C57BL/6NHsd Mice. [Link]

-

University of British Columbia. (2011). The use of Tribromoethanol (Avertin®). [Link][1][2][3][4][6][7][8][9][10]

Sources

- 1. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.uky.edu [research.uky.edu]

- 3. Article - Standard on Preparation, St... [policies.unc.edu]

- 4. iacuc.wsu.edu [iacuc.wsu.edu]

- 5. Tribromoethanol - Wikipedia [en.wikipedia.org]

- 6. urmc.rochester.edu [urmc.rochester.edu]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. freimann.nd.edu [freimann.nd.edu]

- 9. gv-solas.de [gv-solas.de]

- 10. research.ucdavis.edu [research.ucdavis.edu]

- 11. research.uga.edu [research.uga.edu]

- 12. medchemexpress.com [medchemexpress.com]

Technical Support Center: Tribromomethanol (Avertin®) Anesthetic Agent

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the use of Tribromomethanol (TBE), commonly known as Avertin®. Given that TBE is a non-pharmaceutical grade compound that must be prepared in-house, variability in anesthetic effect is a common and critical challenge.[1][2][3][4] This document provides a structured approach to troubleshooting these issues, grounded in scientific principles to ensure experimental success and animal welfare.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems encountered during the use of TBE in a direct question-and-answer format.

Question 1: Why are my animals not reaching a surgical plane of anesthesia or waking up too quickly?

Answer: Inadequate anesthetic depth is a frequent issue stemming from several core factors:

-

Sub-optimal Dosage: The most common cause is an incorrect dose for the specific animal strain, sex, or age. Anesthetic requirements can vary significantly between different mouse strains (e.g., C57BL/6 vs. BALB/c vs. ICR).[5] Females may also require different dosages than males and may have longer anesthesia and recovery times.[6]

-

Causality: Genetic differences influence drug metabolism rates. Strains used in obesity or diabetes research (e.g., db/db, ob/ob) have altered metabolism and may show unpredictable responses to TBE.[1][2]

-

Solution:

-

Consult Dosage Tables: Start with a recommended dose for the specific strain (see Table 1).

-

Pilot Study: If working with a new strain or if variability is high, perform a pilot study with a small number of animals to determine the optimal dose.

-

Accurate Weight: Ensure animals are weighed accurately on the day of the procedure to calculate the precise dose volume.

-

Injection Technique: Ensure the full dose is administered intraperitoneally (IP). Accidental subcutaneous injection will lead to poor absorption and insufficient anesthesia.

-

-

-

Degraded TBE Solution: TBE is notoriously unstable and degrades when exposed to light and heat.[1][4][7][8] This degradation reduces its potency.

-

Causality: TBE hydrolyzes into dibromoacetaldehyde and hydrobromic acid, which are not anesthetic.[4][7][8][9]

-

Solution: Prepare fresh working solutions at least every two weeks.[2][4][9] Always store stock and working solutions protected from light (e.g., in an amber bottle or wrapped in foil) at 4°C.[2][9][10][11]

-

Question 2: Why am I observing a high rate of post-procedural mortality or adverse events (e.g., peritonitis, abdominal adhesions)?

Answer: Post-procedural complications are almost always linked to the chemical degradation of the TBE solution, which becomes toxic.[1][8][12][13]

-

Chemical Degradation and Toxicity: This is the most critical safety issue with TBE.

-

Causality: As TBE degrades, it forms hydrobromic acid, causing the solution's pH to drop significantly.[4][7][8] When this acidic solution (pH < 5) is injected into the peritoneal cavity, it acts as a potent irritant, causing chemical peritonitis, inflammation, necrosis of muscle fibers, and the formation of fibrinous adhesions between abdominal organs.[12][13] This can lead to severe pain, intestinal ileus (gut motility stoppage), and death, often 24 hours post-procedure.[1][8][13]

-

Solution: The pH Litmus Test:

-

Mandatory pH Check: Before every single use, check the pH of the TBE working solution. The pH must be greater than 5.0.[2][11][14]

-

How to Check: Use pH indicator strips. Alternatively, add one drop of Congo Red indicator to 5 mL of the TBE solution. If the solution turns purple or blue, the pH is acidic, the solution has degraded, and it must be discarded as chemical waste.[4]

-

Never Adjust pH: If the solution fails the pH test, do not attempt to adjust it by adding a base. Discard it immediately and prepare a fresh batch.[2]

-

-

-

Overdosing: While less common than toxicity from degradation, an excessive dose can cause lethal respiratory depression.

-

Causality: Like all anesthetics, TBE is a central nervous system depressant. An overdose will suppress the respiratory centers in the brainstem.[15]

-

Solution: Use the lowest effective dose determined for your specific animal model. Closely monitor the animal's respiratory rate and depth throughout the procedure.

-

Question 3: The depth and duration of anesthesia are highly variable, even within the same experimental group. What is the cause?

Answer: This frustrating issue points to inconsistencies in either the solution preparation or biological factors.

-

Inhomogeneous Solution: TBE powder does not readily dissolve in aqueous solutions. Incomplete dissolution of the TBE stock in tert-amyl alcohol or incomplete mixing of the stock into the final diluent can create "hot spots" of high concentration and areas of low concentration.

-

Causality: If the solution is not homogenous, the concentration of TBE drawn into the syringe will be inconsistent, leading to unpredictable dosing.

-

Solution: Follow a rigorous, standardized preparation protocol (see Part 2). Ensure the TBE is fully dissolved in the tert-amyl alcohol (this can take hours of stirring) before creating the working solution.[9][10][16] Vigorously mix the working solution before each use.[1][4]

-

-

Biological Variability: Factors like the animal's body composition (fat-to-muscle ratio), underlying health status, and stress levels can influence anesthetic uptake and metabolism.

-

Solution:

-

Standardize Acclimation: Ensure all animals are properly acclimated to the facility and handling to minimize stress.

-

Health Checks: Do not anesthetize animals that show any signs of illness.

-

Fasting (if applicable): Standardize the fasting period before anesthesia, as this can affect metabolism.

-

-

Part 2: Best Practices & Protocols

Adherence to a strict, validated protocol is the best way to prevent the issues described above.

Protocol: Preparation of Tribromoethanol (20 mg/mL Working Solution)

This protocol is synthesized from multiple institutional guidelines.[9][10][17]

Materials:

-

2,2,2-Tribromoethanol powder (TBE)

-

Tertiary-amyl alcohol (Amylene Hydrate)

-

Sterile diluent (0.9% Saline or Phosphate Buffered Saline)

-

Sterile, light-blocking glass bottle (amber or foil-wrapped)

-

Magnetic stirrer and stir bar

-

0.2 µm syringe filter

-

Sterile syringes and needles

Workflow Diagram: TBE Preparation and Validation

Steps:

-

Prepare Stock Solution (1 g/mL):

-

In a fume hood, combine 10 g of TBE powder with 10 mL of tert-amyl alcohol in a dark glass bottle.[10]

-

Add a magnetic stir bar and seal the bottle.

-

Stir on a magnetic stirrer until the TBE powder is completely dissolved. This may take several hours. Gentle warming to ~40°C can aid dissolution.[4][9][16][17]

-

This stock solution is stable for up to 6 months when stored at 4°C and protected from light.[8][11] A yellow discoloration indicates degradation, and the stock must be discarded.[8][11][16]

-

-

Prepare Working Solution (e.g., 20 mg/mL):

-

To prepare a 20 mg/mL working solution, add 0.5 mL of the stock solution to 39.5 mL of sterile saline or PBS in a sterile, foil-wrapped container.[9]

-

Stir until the solution is homogenous.

-

Filter-sterilize the working solution through a 0.2 µm filter into a sterile, light-proof final container.[1][9][10]

-

Label the container with the concentration, preparation date, and an expiration date two weeks from the preparation date.[4][9][17] Store at 4°C.[2][9][10]

-

Chemical Degradation Pathway

Understanding the "why" behind protocol steps is crucial. The instability of TBE is a chemical reality that must be respected.

Part 3: Frequently Asked Questions (FAQs)

-

Q: Can I use TBE for multiple survival surgeries on the same animal?

-

A: It is strongly discouraged.[9][16] Repeated IP administration, even with a properly prepared solution, increases the risk of cumulative irritation and the formation of abdominal adhesions.[1][2][4] Most institutional guidelines approve TBE for only a single survival procedure.[2] If a second injection is needed because the first was insufficient, the procedure should be considered terminal.[2]

-

-

Q: Is there a difference in recommended dosage between mouse strains?

-

A: Yes, significant differences exist. A dose that is effective in one strain may be sublethal or lethal in another. Always start with a validated dose for your strain.

Table 1: Example Starting Dosages for Common Mouse Strains

Mouse Strain Recommended Starting Dose (mg/kg) Notes ICR 250 - 400 mg/kg Higher end of dose range may be needed, but increases risk of side effects.[5] C57BL/6 200 - 250 mg/kg Often requires a lower dose compared to outbred strains.[5] BALB/c 250 - 300 mg/kg May show more variable responses.[5] General/Mixed 125 - 250 mg/kg A conservative starting range for new or uncharacterized strains.[7] Note: This table provides starting points. The optimal dose must be empirically determined by the researcher.

-

-

Q: My TBE stock solution has turned slightly yellow. Is it still usable?

-

Q: Are there safer alternatives to TBE?

-

A: Yes. Many institutions and regulatory bodies recommend considering pharmaceutical-grade alternatives like injectable ketamine/xylazine combinations or inhalant isoflurane, as they offer a better safety profile and more consistent anesthetic effects.[3][9][11][14] The use of TBE often requires specific scientific justification in animal use protocols.[3][4][11]

-

References

- University of Kentucky Research. (n.d.). Preparation and Use of Tribromoethanol (aka Avertin or TBE).

- University of Georgia Research. (2022, April 20). Guidelines for Use of Tribromoethanol in Rodents.

- UC Davis Office of Research. (2022, April 1). Avertin (Tribromoethanol) Preparation and Use.

- University of Toronto. (2023, December 20). Guidance for the Preparation, Storage and Use of Tribromoethanol (TBE) in Mice.

- UCSF IACUC. (n.d.). Tribromoethanol Guidelines (Avertin).

-

Zeller, W., Meier, G., Buerki, K., & Stauffacher, M. (1998). Adverse effects of tribromoethanol as used in the production of transgenic mice. Laboratory animals, 32(4), 407–413. Retrieved from [Link]

- University of Louisville. (2007, January 11). Preparation, Storage, and Use of Tribromoethanol (Avertin).

- NC State University IACUC. (n.d.). Standard on Use of Tribromoethanol (Avertin).

- Lieggi, C. C., Artwohl, J. E., Leszczynski, J. K., Rodriguez, N. A., Fickbohm, B. L., & Fortman, J. D. (2005). Efficacy and safety of stored and newly prepared tribromoethanol in ICR mice.

- Hess, R., et al. (2006). On the use of tribromoethanol (TBE, Avertin®, E107, Renarcol®, Byk 250)

-

ResearchGate. (n.d.). Guidelines for tribromoethanol anesthesia in several facilities or literatures in mice. Retrieved from [Link]

- University of North Texas Health Science Center. (n.d.). Avertin Use in Mice.

- Cho, Y. J., Lee, J. W., Kim, J. I., Lee, Y. A., Kim, T. Y., & Han, J. S. (2010). Evaluation on Efficacy and Safety of Tribromoethanol and Tribromoethanol plus α2-Adrenergic Agonists in Different Mouse Strains. Journal of the Korean Society of Veterinary Science, 50(3), 281-289.

- UNC-Chapel Hill. (n.d.). Standard on Preparation, Storage, and Use of Tribromoethanol (Avertin).

- Washington State University IACUC. (n.d.). 32: Use of tribromoethanol (Avertin).

- UConn Health. (n.d.). Use of Avertin | Office of the Vice President for Research.

- Kim, H. Y., et al. (2018). Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources.

- Gow, A., et al. (2013). Increased anesthesia time using 2,2,2-tribromoethanol-chloral hydrate with low impact on mouse psychoacoustics. Journal of Neuroscience Methods, 219(2), 245-253.

-

Wayne State University. (2022, September). Use of Tribromoethanol (Avertin) Policy. Retrieved from [Link]

- Papaioannou, V. E., & Fox, J. G. (1993). Efficacy of tribromoethanol anesthesia in mice.

- Lieggi, C. C., et al. (2005). An evaluation of preparation methods and storage conditions of tribromoethanol.

- Lieggi, C. C., et al. (2005). An evaluation of preparation methods and storage conditions of tribromoethanol.

- Lieggi, C. C., et al. (2005). An evaluation of preparation methods and storage conditions of tribromoethanol.

-

ResearchGate. (2025, May 29). [Troubleshooting] Is Tribromoethyl alcohol (2,2,2-Tribromoethanol) toxic as an anesthetic? What precautions should be taken during operation?. Retrieved from [Link]

-

HORIBA. (n.d.). Determination of pH in Non-Aqueous Solutions. Retrieved from [Link]

- Gow, A., et al. (2013). Increased anesthesia time using 2,2,2-tribromoethanol-chloral hydrate with low impact on mouse psychoacoustics. Journal of Neuroscience Methods, 219(2), 245-253.

-

METTLER TOLEDO. (n.d.). pH Measurement of Organic Solvents. Retrieved from [Link]

- Pacharinsak, C. (2015). Troubleshooting During Anesthesia Part I. WSAVA 2015 Congress.

-

ResearchGate. (n.d.). Degradation kinetics parameters in tested solvents. Retrieved from [Link]

- Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. Planta medica, 80(08/09), 713-719.

Sources

- 1. research.uga.edu [research.uga.edu]

- 2. research.ucdavis.edu [research.ucdavis.edu]

- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 4. unthealth.edu [unthealth.edu]

- 5. scispace.com [scispace.com]

- 6. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Article - Standard on Preparation, St... [policies.unc.edu]

- 8. iacuc.wsu.edu [iacuc.wsu.edu]

- 9. research.uky.edu [research.uky.edu]

- 10. urmc.rochester.edu [urmc.rochester.edu]

- 11. Standard on Use of Tribromoethanol (Avertin) | Research Administration and Compliance [research.ncsu.edu]

- 12. Adverse effects of tribromoethanol as used in the production of transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gv-solas.de [gv-solas.de]

- 14. Use of Tribromoethanol (Avertin) Policy - Wayne State University [research.wayne.edu]

- 15. Troubleshooting During Anesthesia Part I - WSAVA 2015 Congress - VIN [vin.com]

- 16. louisville.edu [louisville.edu]

- 17. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]

Managing post-anesthetic complications of Tribromomethanol

Tribromomethanol Anesthesia Technical Support Center

A Foreword for the Researcher: Tribromomethanol (TBE), historically known by the trade name Avertin®, is an injectable anesthetic used for short-term procedures in rodents, particularly mice.[1] It is crucial to recognize that TBE is no longer available as a pharmaceutical-grade compound.[2][3] Researchers must compound the anesthetic from a non-pharmaceutical-grade powder, which introduces risks related to consistency, contamination, and preparation.[2][3] Many institutions and regulatory bodies, including the NIH Office of Laboratory Animal Welfare (OLAW), strongly discourage its use and recommend safer, pharmaceutical-grade alternatives like isoflurane or ketamine/xylazine combinations.[2][3][4]

The use of TBE requires explicit scientific justification and approval from your Institutional Animal Care and Use Committee (IACUC).[2][3] This guide is intended for researchers in situations where such justification has been established. It provides critical troubleshooting and management strategies to mitigate the significant risks associated with TBE and to ensure animal welfare. The primary cause of many complications is the improper preparation and storage of TBE, leading to its degradation into toxic byproducts.[5]

Section 1: Foundational Knowledge - Preparation, Stability, and Prevention

The most effective way to manage post-anesthetic complications is to prevent them. This section focuses on the root causes of TBE-related adverse events: improper solution preparation and degradation.

FAQ 1: How does Tribromomethanol degrade, and what are the associated risks?

Answer: Tribromomethanol (TBE) is inherently unstable and degrades in the presence of light and heat.[5] This degradation process yields two primary toxic byproducts: dibromoacetaldehyde and hydrobromic acid .[5][6]

-

Causality Explained: The formation of hydrobromic acid causes a significant drop in the solution's pH. When this acidic solution is injected into the peritoneal cavity, it acts as a severe irritant, leading to chemical peritonitis, inflammation, abdominal adhesions, and tissue necrosis.[1][5][7] These toxic byproducts are also associated with liver and kidney damage (hepatotoxicity and nephrotoxicity), which can lead to animal death, often within 24 hours of the procedure.[1][5] A yellowish discoloration of the TBE solution is a visual indicator of degradation and the presence of these toxic products.[5]

FAQ 2: What is the correct procedure for preparing and storing TBE to minimize degradation?

Answer: Strict adherence to a validated preparation and storage protocol is the single most important factor in preventing complications. TBE is typically made into a concentrated stock solution, which is then diluted to a working solution before use.

Protocol: Step-by-Step TBE Solution Preparation This protocol is a synthesis of common institutional guidelines. Always follow your institution's specific, IACUC-approved protocol.

Materials:

-

2,2,2-Tribromoethanol powder

-

Tertiary-amyl alcohol (2-methyl-2-butanol)

-

Sterile diluent (e.g., USP-grade 0.9% saline or sterile distilled water)[1][3]

-

Acid-washed glassware or new glass containers (detergent residue can be toxic)[8]

-

Magnetic stirrer and stir bar

-

0.2 µm sterile syringe filter[6]

-

Sterile, light-protecting storage vials (amber glass or clear vials wrapped in aluminum foil)[1]

Procedure:

-

Safety First: Prepare solutions in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[5]

-

Prepare Stock Solution (e.g., 1.6 g/mL):

-

Dissolve 10 g of TBE powder in 6.2 mL of tertiary-amyl alcohol in a glass container.[6][8]

-

Seal the container and stir on a magnetic stirrer until the powder is completely dissolved. This may take several hours. Gentle warming to approximately 40°C can aid dissolution.[6]

-

Store the stock solution at 4°C (refrigerated), tightly capped, and protected from light.[2] The stock solution is generally stable for up to 6 months under these conditions.[5]

-

-

Prepare Working Solution (e.g., 20-25 mg/mL):

-

Warm the stock solution and diluent to room temperature or slightly warmer (up to 40°C) to prevent precipitation.[5]

-

Dilute the stock solution to the desired final concentration. For example, to make a ~20 mg/mL solution, add 0.5 mL of a 1.6 g/mL stock solution to 39.5 mL of sterile saline.[5]

-

Filter the final working solution through a 0.2 µm sterile filter into the final sterile, light-protected storage container.[1][5]

-

-

Labeling and Storage:

FAQ 3: How can I test my TBE solution for safety before each use?

Answer: Visual inspection and pH testing are mandatory safety checks before every use.

-

Visual Inspection: Discard the solution immediately if you observe any yellowish discoloration or the formation of a precipitate/crystals.[6][8] These are signs of degradation and toxicity.

-

pH Testing: The degradation of TBE to hydrobromic acid causes a drop in pH. A low pH is a direct indicator that the solution is toxic and will cause severe irritation upon injection.

-

Protocol: Using a sterile pipette, place one drop of the working solution onto a strip of pH paper. Do not dip the pH paper into your sterile solution, as this will contaminate it. [8][9]

-

Acceptable Range: The pH must be within a physiologically acceptable range. While some guidelines suggest a pH >5.0[3][10], a stricter and safer range is between 7.0 and 7.4.[8]

-

Action: If the pH is below the acceptable range, the solution must be discarded as chemical waste and a fresh batch must be prepared. [8][9]

-

Section 2: Troubleshooting Post-Anesthetic Complications

Even with careful preparation, complications can arise. This section provides a Q&A guide for identifying and managing specific adverse events.

Immediate Complications (During or Immediately After Anesthesia)

FAQ 4: The animal has shallow breathing or has stopped breathing (respiratory depression/apnea). What should I do?

Answer: This is a critical emergency indicating an anesthetic overdose. TBE, like many anesthetics, can suppress the central nervous system's control over respiration.

-

Causality Explained: The anesthetic depth is too great, leading to the depression of the respiratory center in the brainstem. This can be caused by an inaccurate dose calculation, incorrect solution concentration, or increased sensitivity of the animal (e.g., due to strain, age, or underlying health issues).[8]

-

Immediate Action Protocol:

-

Discontinue any further anesthetic administration.

-

Provide Respiratory Support: If possible, provide supplemental oxygen via a nose cone.[11]

-

Provide Gentle Stimulation: Gently manipulate or pinch the animal's body to provide physical stimulation, which can sometimes trigger a respiratory effort.[11]

-

Maintain Body Temperature: Anesthetized animals lose heat rapidly. Place the animal on a circulating hot water blanket or other controlled heating source to prevent hypothermia, which exacerbates anesthetic depression.[12][13]

-

Contact Veterinary Staff: Immediately alert your institution's veterinary services for assistance. There is no specific reversal agent for TBE, so supportive care is paramount.

-

FAQ 5: The anesthetic duration is much longer than expected, and the animal is not waking up. What is the cause and management?

Answer: Prolonged recovery is another sign of a relative overdose or impaired drug metabolism. The expected duration of surgical anesthesia with TBE is typically 15-30 minutes, with the righting reflex returning in 40-90 minutes.[1]

-

Causality Explained: This can result from several factors:

-

Overdose: The most common cause.

-

Metabolism: Certain mouse strains, or animals with underlying liver or kidney issues, may metabolize the drug more slowly.[8]

-

Hypothermia: A low body temperature significantly slows down all metabolic processes, including the breakdown and clearance of the anesthetic.[12] This is a very common and often overlooked cause.

-

-

Management Protocol:

-

Ensure Patent Airway: Check that the animal's head and neck are positioned to ensure the airway is not obstructed.

-

Provide Thermal Support: This is the most critical step. Maintain the animal's body temperature within the normal physiological range (approx. 37°C) using a regulated heat source.[11][14] Monitor the animal to prevent overheating.[13]

-

Provide Fluid Support: For prolonged procedures (>30 min), administering warmed subcutaneous sterile fluids (e.g., saline or Lactated Ringer's Solution) at a rate of 10-20 ml/kg can help maintain hydration and support circulation, aiding drug clearance.[13]

-

Monitor Vital Signs: Continue to monitor respiration and mucous membrane color every 10-15 minutes.[11][15]

-

Quiet, Safe Recovery: Keep the animal in a clean, quiet cage, separated from cage mates, on a paper towel instead of loose bedding to prevent inhalation or ingestion of bedding material.[13][15]

-

Delayed Complications (Hours to Days Post-Procedure)

FAQ 6: My animal is showing signs of abdominal pain, bloating, or lethargy 1-3 days after an IP injection. What is happening?

Answer: These are hallmark signs of chemical peritonitis, a severe and painful inflammation of the lining of the abdominal cavity. This is a common and serious complication of improperly prepared TBE.[5][16]

-

Causality Explained: This is almost always caused by the injection of a degraded TBE solution with a low pH.[5][7] The acidic and toxic byproducts cause direct chemical injury to the peritoneum and abdominal organs.[17] This can lead to ileus (stoppage of gut motility), the formation of fibrinous adhesions between organs, and potentially death.[1][4][5] Even correctly prepared TBE is an irritant and can cause some degree of inflammation.[1][7]

-

Management and Prevention:

-

Immediate Veterinary Consultation: This condition is a significant animal welfare concern and requires immediate veterinary assessment. Analgesics for pain management and supportive care are necessary.

-

Necropsy and Reporting: If an animal dies unexpectedly, a necropsy should be performed to confirm peritonitis or adhesions.[1] All unexpected complications must be reported to your IACUC.[1]

-

Root Cause Analysis (Prevention): This complication is a direct failure of the preparation and safety-check process. Immediately discard the batch of TBE solution used. Review your lab's procedures for TBE preparation, storage, and pre-use pH testing.

-

FAQ 7: The animal is dehydrated, not eating, and has lost weight post-procedure. How should I provide supportive care?

Answer: Anesthesia and surgery are physiologically stressful events. Anorexia, dehydration, and weight loss can indicate pain, lingering effects of the anesthetic, or developing complications like ileus.

-

Supportive Care Protocol:

-

Hydration: Provide a supplemental water source on the cage floor, such as a hydrogel pack or a water-filled petri dish.[12] Administer warmed subcutaneous fluids as directed by veterinary staff.[13]

-

Nutrition: Place moist chow or a diet gel on the cage floor to make it easily accessible and encourage eating.[11]

-

Pain Management: Ensure that the post-operative analgesic plan approved in your protocol is being followed. Unmanaged pain is a common cause of inappetence. Consult with veterinary staff if you suspect the animal is still in pain.

-

Daily Monitoring: Monitor the animal's weight, food/water intake, and general posture/activity daily until it has returned to its pre-procedural baseline.

-

Section 3: Data & Protocols Summary

Tables for Quick Reference

Table 1: Recommended TBE Dosage and Anesthetic Timelines for Mice

| Parameter | Value | Source(s) |

|---|---|---|

| Dosage Range | 125 - 250 mg/kg, Intraperitoneal (IP) | [5] |

| Induction Time | 1 - 5 minutes | [1][5] |

| Surgical Anesthesia Duration | 15 - 30 minutes | [5][8] |

| Return of Righting Reflex | 40 - 90 minutes | [1] |

Note: Anesthetic duration and efficacy can vary significantly between different mouse strains and sexes.[6][8]

Table 2: Troubleshooting Guide - Signs of TBE Complications and Required Actions

| Observation | Potential Complication | Immediate Action |

|---|---|---|

| Yellowish solution, crystals | Chemical Degradation | DO NOT USE. Discard as chemical waste.[5][8] |

| pH of working solution < 7.0 | Chemical Degradation / Acidity | DO NOT USE. Discard as chemical waste.[8] |

| Apnea, gasping breaths | Anesthetic Overdose | Provide respiratory support, thermal support, gentle stimulation. Contact vet.[11] |

| Prolonged unconsciousness | Overdose / Hypothermia | Provide continuous thermal support, monitor vitals, consider fluid support.[12][13] |

| Abdominal distension, lethargy (post-op) | Chemical Peritonitis / Ileus | Immediate veterinary consultation. Provide analgesia and supportive care.[4][5] |

| Tissue redness/hardness at injection site | Injection Site Necrosis | Monitor site. Consult vet for topical treatment. Review injection technique. |

Section 4: Visual Workflows

Diagram 1: TBE Preparation and Safety Check Workflow

Caption: Workflow for TBE preparation and mandatory pre-use safety checks.

Diagram 2: Decision Tree for Managing an Unresponsive Animal

Caption: Decision tree for managing an unresponsive animal post-TBE anesthesia.

References

-

IACUC, UCSF. Tribromoethanol Guidelines (Avertin). UCSF IACUC.

-

University of Kentucky Research. Preparation and Use of Tribromoethanol (aka Avertin or TBE). University of Kentucky.

-

University of Georgia Research. Guidelines for Use of Tribromoethanol in Rodents. UGA IACUC.

-